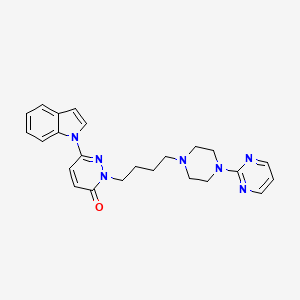![molecular formula C20H16ClF2N5S B10792703 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792703.png)
1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes chloro, fluoro, and methylthio functional groups
Preparation Methods
The synthesis of 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the introduction of the chloro, fluoro, and methylthio groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may include optimization of these synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Similar compounds to 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives with different halogen substituents.
- Compounds with similar core structures but different alkyl or aryl groups.
- Analogous compounds with variations in the position or type of functional groups.
Properties
Molecular Formula |
C20H16ClF2N5S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
1-[2-chloro-2-(4-fluorophenyl)ethyl]-N-(3-fluorophenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16ClF2N5S/c1-29-20-26-18(25-15-4-2-3-14(23)9-15)16-10-24-28(19(16)27-20)11-17(21)12-5-7-13(22)8-6-12/h2-10,17H,11H2,1H3,(H,25,26,27) |
InChI Key |
KTMLSLLBYJRFEL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C2C=NN(C2=N1)CC(C3=CC=C(C=C3)F)Cl)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10792637.png)
![1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10792645.png)
![1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10792657.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide](/img/structure/B10792664.png)
![1-(2-bromo-2-phenylethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792677.png)
![N-benzyl-1-(2-bromo-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792683.png)
![N-butyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792687.png)
![1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792689.png)
![1-(2-chloro-2-(4-chlorophenyl)ethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792690.png)
![1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792691.png)
![1-(2-chloro-2-phenylethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792694.png)
![N-butyl-1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792695.png)
![1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792699.png)
